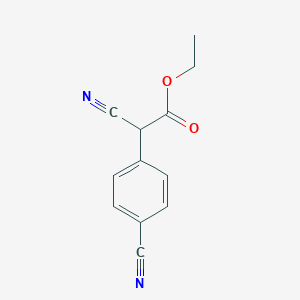

Ethyl 2-cyano-2-(4-cyanophenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2-(4-cyanophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-16-12(15)11(8-14)10-5-3-9(7-13)4-6-10/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVDVRMADXPBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444028 | |

| Record name | Ethyl 2-cyano-2-(4-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120885-48-5 | |

| Record name | Ethyl 2-cyano-2-(4-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Indirect Synthetic Pathways and Precursor Chemistry

Indirect pathways involve the synthesis of an intermediate that is subsequently converted to the final product. A highly plausible indirect route is based on the Knoevenagel condensation.

This strategy begins with the base-catalyzed condensation of 4-cyanobenzaldehyde (B52832) with ethyl cyanoacetate (B8463686). researchgate.net This reaction, known as the Knoevenagel condensation, forms an α,β-unsaturated compound, ethyl 2-cyano-3-(4-cyanophenyl)acrylate. nih.govgoogle.com Weak bases such as piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) are often used as catalysts. google.com

Table 2: Knoevenagel Condensation for Intermediate Synthesis

| Component | Example | Role | Reference |

| Aldehyde | 4-cyanobenzaldehyde | Electrophile | researchgate.net |

| Methylene (B1212753) Compound | Ethyl cyanoacetate | Nucleophile | google.com |

| Catalyst | Piperidine / Ammonium Acetate | Base Catalyst | google.com |

| Solvent | Ethanol (B145695) or Toluene (B28343) | Reaction Medium | researchgate.net |

| Product | Ethyl 2-cyano-3-(4-cyanophenyl)acrylate | Intermediate | nih.gov |

The second step is the reduction of the carbon-carbon double bond in the acrylate (B77674) intermediate. This can be achieved through catalytic hydrogenation. youtube.com The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. youtube.com This selectively reduces the C=C double bond without affecting the two nitrile groups or the ester functionality, yielding the final product, Ethyl 2-cyano-2-(4-cyanophenyl)acetate. researchgate.net

This two-step sequence is a robust and widely applicable method for preparing β-aryl-α-cyanoesters. The required precursors, 4-cyanobenzaldehyde and ethyl cyanoacetate, are readily available, and the reactions involved are generally high-yielding and reliable.

Catalytic Systems and Reaction Conditions for Enhanced Synthesis

The efficiency and selectivity of the synthetic routes toward this compound are highly dependent on the catalytic system employed. Both base-catalyzed and transition metal-catalyzed approaches have been developed, each with specific advantages concerning reaction conditions and substrate scope.

Base catalysis is fundamental to the Knoevenagel condensation step, where the base serves to deprotonate the acidic methylene group of ethyl cyanoacetate, generating a nucleophilic carbanion. A variety of bases have been shown to effectively catalyze this reaction. The choice of catalyst can significantly influence reaction rates and yields. For example, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) in a protic-ionic-liquid solvent has been reported to give excellent yields for the condensation of 4-cyanobenzaldehyde with ethyl cyanoacetate. researchgate.net The reaction proceeds efficiently at 50 °C, yielding the acrylate product in as high as 98% yield. researchgate.net Other effective catalytic systems include novel ionic liquids based on 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU), which also provide excellent yields in short reaction times. nih.gov

| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| DABCO / [HyEtPy]Cl–H₂O | Ionic Liquid/Water | 50 | 15 min | 98 |

| [HyEtDBU]Br | Not specified | Not specified | 1 min - 4.5 h | 92-99 |

| Diisopropylethylammonium acetate (DIPEAc) | Not specified | Not specified | Short | High |

A more direct and powerful strategy for the synthesis of this compound involves the use of transition metal catalysis to form the key aryl-carbon bond. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. This approach directly couples an aryl halide or pseudohalide with the enolate of ethyl cyanoacetate.

This method allows for the construction of the sterically hindered quaternary carbon center in a single step. organic-chemistry.org The reaction typically employs a palladium precatalyst, such as [(allyl)PdCl]₂, in combination with a suitable phosphine (B1218219) ligand. The choice of base and solvent is critical for achieving high yields. This methodology is quite general and tolerates a wide range of functional groups on the aryl halide, making it a versatile tool for synthesizing various α-aryl cyanoacetate derivatives. organic-chemistry.org

An alternative transition metal-catalyzed route involves the cyanation of a pre-formed aryl acetate precursor, such as ethyl 2-(4-bromophenyl)acetate. nih.gov Palladium-catalyzed cyanation of aryl halides has been extensively developed, using various cyanide sources to introduce the nitrile group onto the aromatic ring. researchgate.netrsc.orgresearchgate.net

| Aryl Halide | Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | [(allyl)PdCl]₂ + Ligand | Na₃PO₄ | Toluene | 70 | High |

| 4-Chlorobenzonitrile | [(allyl)PdCl]₂ + Ligand | Na₃PO₄ | Toluene | 70 | High |

The choice of solvent plays a critical role in optimizing the synthesis of this compound and its intermediates. Solvents can influence reactant solubility, catalyst stability and activity, and reaction rates. In base-catalyzed Knoevenagel condensations, polar protic solvents like ethanol are commonly used. ekb.eg However, research has also explored more advanced solvent systems. Protic ionic liquids have been shown to act as both a recyclable solvent and a promoter for the reaction, enhancing catalytic efficacy. researchgate.net

For transition metal-catalyzed reactions, aprotic solvents such as toluene or dioxane are often preferred. nih.govorganic-chemistry.org Reaction optimization is a key process that involves screening various parameters, including different catalysts, ligands, bases, solvents, and temperatures, to identify the conditions that provide the highest yield and purity of the desired product in the shortest amount of time. The development of high-throughput screening methods has significantly accelerated this optimization process, allowing for the rapid evaluation of numerous reaction conditions. organic-chemistry.org

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. A key aspect of this is the reduction or elimination of hazardous organic solvents. One successful strategy is the use of water as a reaction medium. The Knoevenagel condensation, for instance, has been effectively performed in aqueous media, which is a significant improvement over traditional organic solvents. researchgate.net

Another green approach is the implementation of solvent-free reaction conditions. nih.gov Performing reactions without a solvent minimizes waste and can sometimes lead to faster reaction rates and simpler product isolation procedures. The use of recyclable catalysts, such as the ionic liquids and heterogeneous Pd/C catalysts mentioned previously, is another cornerstone of green synthesis. liv.ac.uk These catalysts can be recovered and reused multiple times, reducing waste and cost. Furthermore, the application of alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and improved process efficiency. researchgate.net

Solvent-Free Methods

The elimination of organic solvents in chemical synthesis is a cornerstone of green chemistry, as it reduces pollution, minimizes health and safety hazards, and can lead to more efficient processes. In the context of the Knoevenagel condensation for the synthesis of this compound, several effective solvent-free methods have been explored, often in conjunction with energy-efficient techniques such as microwave irradiation or ultrasonication.

One notable approach involves the use of solid base catalysts. For instance, a novel and eco-friendly MgO/ZrO2 mixed oxide has been demonstrated as an efficient catalyst for the Knoevenagel condensation. In a typical solvent-free procedure, 4-cyanobenzaldehyde and ethyl cyanoacetate are reacted in the presence of this catalyst at a moderately elevated temperature. The reaction proceeds to completion within a short timeframe, affording the desired product in high yield. The absence of a solvent simplifies the work-up procedure, as the catalyst can be easily separated from the product mixture by simple filtration.

Another effective solvent-free method utilizes nano-structured magnesium oxide (MgO) as the catalyst. This approach allows the reaction to proceed efficiently at room temperature, further enhancing its green credentials by reducing energy consumption. The high surface area and basicity of the nano-MgO catalyst contribute to its high catalytic activity under these mild, solventless conditions.

The following table summarizes the findings for the solvent-free synthesis of this compound using different catalysts.

Table 1: Performance of Catalysts in the Solvent-Free Synthesis of this compound

| Catalyst | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|

| MgO/ZrO2 | 60 | 15 min | 96 |

These solvent-free methodologies not only offer significant environmental advantages but also often result in improved reaction kinetics and simplified product isolation, making them highly attractive for industrial applications.

Catalyst Reuse and Recyclability

The aforementioned MgO/ZrO2 and nano-MgO catalysts have been shown to be highly recyclable. After the initial reaction cycle, these catalysts can be recovered by filtration, washed with a suitable solvent to remove any adsorbed product, and dried before being used in subsequent reaction runs. Studies have demonstrated that both catalysts can be reused for multiple cycles without a significant loss in their catalytic activity, highlighting their robustness and stability under the reaction conditions.

The recyclability of the nano-structured MgO catalyst in the Knoevenagel condensation of aromatic aldehydes with active methylene compounds has been systematically investigated. The catalyst was filtered from the reaction mixture and reused directly in subsequent cycles. The results indicated that the nano-MgO could be recycled for at least five consecutive runs without a significant decrease in the product yield, demonstrating its excellent stability and reusability. researchgate.net

Similarly, the reusability of a Cu-Mg-Al layered double hydroxide (B78521) (LDH) catalyst has been demonstrated in the Knoevenagel condensation of benzaldehyde (B42025) with ethyl cyanoacetate, with the structural integrity of the catalyst being retained after five cycles, yielding over 90% of the product. researchgate.net While specific data for 4-cyanobenzaldehyde was not provided, the results suggest a high potential for recyclability in the synthesis of its derivatives.

The table below presents the reusability data for the nano-MgO catalyst in the Knoevenagel condensation.

Table 2: Reusability of Nano-MgO Catalyst in Solvent-Free Knoevenagel Condensation

| Cycle | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 94 |

| 4 | 93 |

The development of such recyclable catalytic systems is paramount for the transition towards more sustainable and economically favorable chemical manufacturing processes. The ability to perform reactions under solvent-free conditions with a catalyst that can be efficiently recovered and reused multiple times represents a significant advancement in the green synthesis of this compound.

Chemical Reactivity and Reaction Mechanisms

Reactivity at the Cyano Groups

The cyano (nitrile) group, with its carbon-nitrogen triple bond, is highly polarized, rendering the carbon atom electrophilic. numberanalytics.comlibretexts.org This polarity makes the cyano groups susceptible to attack by nucleophiles and allows them to undergo hydrolysis and reduction reactions. numberanalytics.comlibretexts.org

The cyano groups of Ethyl 2-cyano-2-(4-cyanophenyl)acetate can be hydrolyzed to form carboxamides and subsequently carboxylic acids under either acidic or basic conditions. libretexts.orgopenstax.org The reaction with water is typically very slow and requires heating with an acid, such as hydrochloric acid, or a base, like sodium hydroxide (B78521), to proceed at a practical rate. chemguide.co.ukstackexchange.com

Under controlled conditions, the hydrolysis can be stopped at the amide stage. stackexchange.comechemi.com However, prolonged reaction, especially under harsh conditions, will lead to the formation of the corresponding carboxylic acid.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid like hydrochloric acid and heat, the nitrile groups are hydrolyzed to carboxylic acids, producing an ammonium (B1175870) salt as a byproduct. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis: When heated with an aqueous alkali solution, such as sodium hydroxide, the nitrile groups are hydrolyzed to form a carboxylate salt and ammonia (B1221849) gas. openstax.orgchemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. openstax.orglibretexts.org

The stepwise hydrolysis of the dinitrile would first yield a cyano-carboxamide, then a dicarboxamide, followed by a cyano-carboxylic acid, and finally a dicarboxylic acid, depending on the reaction conditions.

| Reaction Condition | Intermediate Product | Final Product |

| Controlled Acidic/Basic Hydrolysis | 4-(1-carbamoyl-1-cyanoethyl)benzamide | 4-(1-carboxy-1-cyanoethyl)benzoic acid |

| Vigorous Acidic Hydrolysis | 4-(1-carboxy-1-cyanoethyl)benzoic acid | 2-(4-carboxyphenyl)malonic acid and Ammonium Chloride |

| Vigorous Alkaline Hydrolysis | Sodium 4-(1-carboxy-1-cyanoethyl)benzoate | Disodium 2-(4-carboxyphenyl)malonate and Ammonia |

The cyano groups can be reduced to primary amines using strong reducing agents or catalytic hydrogenation. libretexts.orgchemguide.co.uk This transformation is a valuable method for synthesizing diamines.

Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄). chemguide.co.ukcommonorganicchemistry.com The reaction typically involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. libretexts.orgopenstax.org Subsequent workup with water yields the primary amine. libretexts.orgopenstax.org

Catalytic hydrogenation is another effective method, often employing catalysts like Raney nickel, palladium, or platinum under hydrogen pressure. wikipedia.orgstudymind.co.uk This method is often preferred in industrial settings due to the high cost of LiAlH₄. studymind.co.uk A potential side reaction during catalytic hydrogenation is the formation of secondary and tertiary amines, which can be minimized by adding ammonia to the reaction mixture. commonorganicchemistry.comwikipedia.org

| Reagent/Catalyst | Product | Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(4-(aminomethyl)phenyl)-3-aminopropan-1-ol | Reaction in a non-aqueous solvent like dry ether, followed by acidic workup. studymind.co.uk |

| Hydrogen (H₂) with Raney Nickel | 2-(4-(aminomethyl)phenyl)propan-1-amine | High temperature and pressure. studymind.co.uk |

| Hydrogen (H₂) with Palladium | 2-(4-(aminomethyl)phenyl)propan-1-amine | High temperature and pressure. chemguide.co.uk |

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. libretexts.orgnih.gov This reaction initially forms an imine anion intermediate. libretexts.orglibretexts.org Depending on the nucleophile and reaction conditions, this intermediate can undergo further reactions.

For instance, Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile group to form an imine anion. libretexts.org This intermediate is stable to further nucleophilic attack due to its negative charge. libretexts.org Upon aqueous workup, the imine is hydrolyzed to form a ketone. libretexts.org Given that the starting material has two nitrile groups, this reaction could potentially lead to the formation of a diketone.

Activation of the nitrile group, for example by coordination to a Lewis acid or a transition metal, can enhance its reactivity towards nucleophiles, allowing the reaction to proceed under milder conditions. nih.gov

Reactivity of the Ester Moiety

The ethyl ester group in this compound is also a key site for chemical transformations, particularly nucleophilic acyl substitution reactions such as transesterification and amidation.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com By reacting this compound with a different alcohol (e.g., methanol (B129727), propanol) in the presence of a catalyst, the corresponding methyl or propyl ester can be synthesized. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.comresearchgate.net

Base-Catalyzed Transesterification: This mechanism involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the original ethoxide group. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which activates the carbonyl group towards nucleophilic attack by an alcohol molecule. masterorganicchemistry.com

| Alcohol | Catalyst | Product |

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₂CH₃) | Propyl 2-cyano-2-(4-cyanophenyl)acetate |

| Benzyl Alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂Ph) | Benzyl 2-cyano-2-(4-cyanophenyl)acetate |

The ethyl ester can react with ammonia or primary and secondary amines to form the corresponding amide. researchgate.netresearchgate.net This reaction, often called aminolysis, typically requires heating and may be catalyzed by acids. The direct reaction of esters with amines can be slow, but various reagents and catalysts have been developed to facilitate this transformation under milder conditions. mdpi.comnih.gov

For instance, the use of coupling reagents can activate the ester or the carboxylic acid derived from it, for reaction with an amine, which is the fundamental reaction in peptide bond formation. organic-chemistry.org While the direct formation of a peptide bond from the ester is a form of amidation, dedicated peptide coupling protocols would typically involve hydrolysis of the ester to the carboxylic acid first, followed by reaction with an amine in the presence of a coupling agent.

| Amine | Product |

| Ammonia | 2-cyano-2-(4-cyanophenyl)acetamide |

| Benzylamine | N-benzyl-2-cyano-2-(4-cyanophenyl)acetamide |

| Morpholine | 1-(2-cyano-2-(4-cyanophenyl)acetyl)morpholine |

Reactivity of the Phenyl Ring and its Substitutions

The 4-cyanophenyl moiety is characterized by the powerful electron-withdrawing nature of the cyano (-CN) group, which significantly influences the reactivity of the aromatic ring. This deactivation has profound implications for both electrophilic and nucleophilic aromatic substitution reactions.

The cyano group is a strong deactivating group for electrophilic aromatic substitution (EAS) due to its electron-withdrawing inductive and resonance effects. vaia.comyoutube.comyoutube.comlibretexts.org This deactivation arises because the cyano group reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. vaia.comlibretexts.org

The directing effect of the cyano group is meta. vaia.comyoutube.comyoutube.comyoutube.com Resonance structures of cyanobenzene show that the electron deficiency is most pronounced at the ortho and para positions relative to the cyano group. vaia.comyoutube.comyoutube.com Consequently, electrophilic attack is directed to the meta position, where the electron density is comparatively higher. vaia.com Therefore, for this compound, any electrophilic substitution on the phenyl ring would be expected to occur at the positions meta to the cyano group (i.e., positions 3 and 5).

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | Ethyl 2-cyano-2-(4-cyano-3-nitrophenyl)acetate |

| Halogenation | Br₂, FeBr₃ | Ethyl 2-cyano-2-(3-bromo-4-cyanophenyl)acetate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 2-cyano-2-(4-cyano-3-acylphenyl)acetate |

Conversely, the presence of a strong electron-withdrawing group like the cyano group activates the aromatic ring for nucleophilic aromatic substitution (NAS). youtube.comyoutube.comnih.govyoutube.com This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as it can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. youtube.comyoutube.comnih.govyoutube.com

While this compound does not possess a conventional leaving group on the aromatic ring, a hypothetical derivative such as Ethyl 2-cyano-2-(4-cyano-3-halophenyl)acetate would be susceptible to NAS. In such a scenario, a nucleophile would preferentially attack the carbon bearing the halogen, as the cyano group at the para position would effectively delocalize the negative charge of the intermediate. The reactivity of halogens in NAS often follows the order F > Cl > Br > I, which is contrary to their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. youtube.comyoutube.com

The cyano group on the phenyl ring is a versatile functional handle that can be transformed into various other groups. libretexts.orgpressbooks.pubchadsprep.comlumenlearning.com These transformations can significantly alter the electronic properties and biological activity of the molecule.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orgpressbooks.publumenlearning.com Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and hydrolysis of the resulting amide intermediate. pressbooks.publumenlearning.com This would convert the 4-cyanophenyl group into a 4-carboxyphenyl group.

Reduction: The cyano group can be reduced to a primary amine (an aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgpressbooks.pub Milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can partially reduce the nitrile to an imine, which is then hydrolyzed to an aldehyde upon aqueous workup. pressbooks.pub

Cycloadditions: The nitrile group can also participate in cycloaddition reactions, for example, with azides to form tetrazoles.

Table 2: Potential Derivatizations of the Phenyl-bound Cyano Group

| Reaction Type | Reagents | Resulting Functional Group |

| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid (-COOH) |

| Partial Hydrolysis | H₂O, acid/base | Amide (-CONH₂) |

| Reduction (Amine) | LiAlH₄, then H₂O | Aminomethyl (-CH₂NH₂) |

| Reduction (Aldehyde) | DIBAL-H, then H₂O | Formyl (-CHO) |

Reactions Involving the Quaternary Alpha-Carbon Center

The quaternary α-carbon of this compound is sterically hindered and lacks an acidic proton, which limits its participation in reactions that require enolate formation. However, the presence of two electron-withdrawing groups (cyano and ester) makes the C-C bonds at this center susceptible to cleavage and facilitates certain types of condensation and cyclization reactions.

A key reaction involving the quaternary alpha-carbon is decarboxylation, or more accurately, dealkoxycarbonylation. The presence of the α-cyano group facilitates the cleavage of the ester group under certain conditions. For instance, heating α-cyano esters in the presence of salts in a polar aprotic solvent like DMSO can lead to decarboxylation. semanticscholar.org Palladium-catalyzed decarboxylative coupling reactions of cyanoacetate (B8463686) salts with aryl halides are also known, which result in the formation of α-aryl nitriles. chu-lab.orgnih.govresearchgate.net This suggests that under specific catalytic conditions, the ethyl ester group could be cleaved, potentially leading to the formation of 4-(cyanomethyl)benzonitrile.

While the quaternary carbon itself cannot be further substituted easily, the core structure can be a precursor for condensation and cyclization reactions. For example, if the two cyano groups were part of a larger molecule with another nitrile or ester group, intramolecular cyclization could be envisioned.

A relevant reaction is the Thorpe-Ziegler reaction , which is the intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. buchler-gmbh.comwikipedia.orgsynarchive.comlscollege.ac.inchem-station.com Although this compound is not a dinitrile, a derivative where the ester group is replaced by a cyanomethyl group could undergo such a cyclization to form a five- or six-membered ring.

Furthermore, the principles of the Knoevenagel condensation can be considered. organic-chemistry.orgresearchgate.netresearchgate.netperiodikos.com.bracs.org While the target molecule lacks the active methylene (B1212753) protons necessary for a typical Knoevenagel condensation, its synthesis likely involves a Knoevenagel-type reaction between ethyl cyanoacetate and a suitable 4-cyanophenyl electrophile. The reactivity of the cyanoacetate moiety is central to building the quaternary carbon center.

Comparative Reactivity with Analogous Cyanoacetates

The presence of the 4-cyano group, a strong electron-withdrawing group, on the phenyl ring of this compound renders the α-proton significantly more acidic compared to unsubstituted ethyl 2-cyano-2-phenylacetate or analogues bearing electron-donating groups. This increased acidity facilitates the formation of the corresponding carbanion, which is a key intermediate in many reactions, most notably the Knoevenagel condensation.

In the context of the Knoevenagel condensation, the rate-determining step is often the nucleophilic attack of the carbanion derived from the active methylene compound on the carbonyl carbon of an aldehyde or ketone. Studies on analogous reactions involving substituted benzaldehydes have consistently shown that electron-withdrawing groups on the aldehyde accelerate the reaction. researchgate.netscielo.org.mx While direct kinetic studies comparing a series of substituted ethyl phenylcyanoacetates are not extensively documented in the readily available literature, the established principles of substituent effects allow for a reliable prediction of their relative reactivities.

A qualitative comparison of the expected reactivity of this compound with other analogous cyanoacetates is presented in the table below. The Hammett substituent constant (σp) is a measure of the electronic effect of a substituent in the para position of a benzene ring. A positive σp value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. A more positive σp value generally correlates with a higher reaction rate in reactions where a negative charge is developed in the transition state, as is the case in the formation of the carbanion for the Knoevenagel condensation.

| Substituent (X) in Ethyl 2-cyano-2-(4-X-phenyl)acetate | Hammett Constant (σp) | Expected Relative Reactivity |

| -OCH₃ (Methoxy) | -0.27 | Lowest |

| -CH₃ (Methyl) | -0.17 | Low |

| -H (Unsubstituted) | 0.00 | Moderate |

| -Cl (Chloro) | 0.23 | High |

| -CN (Cyano) | 0.66 | Highest |

This trend indicates that this compound would be the most reactive among the compounds listed in a typical Knoevenagel condensation. The strong electron-withdrawing nature of the cyano group significantly enhances the acidity of the α-proton, leading to a higher concentration of the reactive carbanion at equilibrium under basic conditions.

Conversely, in reactions where the cyanoacetate moiety itself is the electrophile, the presence of the 4-cyano group would also enhance reactivity towards nucleophilic attack at the ester carbonyl or the nitrile carbon, although such reactions are less common for this class of compounds compared to their role as nucleophiles.

It is important to note that while electronic effects are a primary determinant of reactivity, steric factors can also play a role, particularly with ortho-substituted analogues. However, for para-substituted compounds as discussed here, electronic effects are generally the dominant factor influencing the comparative reactivity.

Lack of Publicly Available Research Prevents In-Depth Stereochemical Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant absence of published research specifically detailing the stereochemical aspects of the compound this compound. While the synthesis and basic properties of this compound are known, dedicated studies on its chirality and the stereoselective synthesis of its potential enantiomers are not available in the public domain.

The investigation sought to find specific data related to the following areas as per the requested outline:

Enantioselective Synthesis Strategies: No specific methods employing asymmetric catalysis or chiral auxiliaries for the synthesis of chiral this compound have been documented. General methodologies for the α-arylation of nitriles and cyanoacetates exist, but their application to this specific substrate for enantiocontrol has not been reported.

Diastereoselective Control: In the context of multi-step syntheses involving this compound, there is no available literature discussing the control of diastereoselectivity.

Racemization Studies: Scientific reports on the conditions leading to the racemization of this compound or methods to control it are absent from the literature. While studies on the racemization of structurally related α-aryl nitriles have been conducted, this specific information is not available for the target compound.

Resolution Techniques: There are no published methods, including enzymatic resolution, for the separation of the enantiomers of racemic this compound.

Due to the lack of specific research and data on these topics, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Constructing such an article would require speculation or the extrapolation of data from different, albeit related, compounds, which would compromise the scientific accuracy and integrity of the content. Therefore, the generation of the requested article cannot be fulfilled at this time.

Stereochemical Aspects and Chirality

Resolution Techniques for Enantiomer Separation

Chromatographic Separation Methods

The resolution of the racemic mixture of Ethyl 2-cyano-2-(4-cyanophenyl)acetate into its individual enantiomers is a challenging task due to their identical physical and chemical properties in an achiral environment. Enantioselective chromatography is the most effective method for this purpose, relying on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

While specific, detailed research findings on the chromatographic separation of this compound are not extensively documented in publicly available literature, the separation of structurally analogous compounds provides a strong basis for methodological development. Compounds such as ethyl phenylcyanoacetate and other α-aryl-α-cyanoacetates have been successfully resolved using various chiral chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the most widely employed technique for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase is the most critical parameter for achieving successful resolution. Based on the separation of similar arylacetonitrile compounds, several types of CSPs are anticipated to be effective.

Potential Chiral Stationary Phases:

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are highly successful for a broad range of chiral compounds and represent a primary choice for the separation of this compound. nih.govresearchgate.net These phases, often coated or immobilized on a silica (B1680970) support, offer a variety of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance. nih.govresearchgate.net

Pirkle-type CSPs, which are based on the principle of π-π interactions, are another viable option. hplc.euhplcmart.com These stationary phases are known for their robustness and broad applicability to various classes of chiral molecules. hplc.euhplcmart.com

Mobile Phase Composition:

The mobile phase composition plays a crucial role in modulating the retention and selectivity of the enantiomeric separation. For polysaccharide-based CSPs, normal-phase elution modes using mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (such as isopropanol (B130326) or ethanol) are commonly employed. The ratio of the alcohol modifier is a key parameter to optimize for achieving baseline separation.

For Pirkle-type columns, both normal-phase and reversed-phase conditions can be utilized. hplc.euhplcmart.com In normal-phase mode, similar solvent systems as for polysaccharide phases are used. hplc.euhplcmart.com In reversed-phase mode, mixtures of water or aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are typical.

Illustrative Data for Analogous Compound Separation:

To provide a practical context, the following table summarizes typical chromatographic conditions used for the separation of a structurally similar compound, Ethyl Phenylcyanoacetate, on a polysaccharide-based chiral stationary phase. These conditions can serve as a starting point for method development for this compound.

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | ~ 8.5 min |

| Retention Time (Enantiomer 2) | ~ 10.2 min |

| Resolution (Rs) | > 2.0 |

This is a hypothetical data table based on typical separations of similar compounds and is intended for illustrative purposes.

Supercritical Fluid Chromatography (SFC):

Supercritical Fluid Chromatography is an increasingly popular technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC. The principles of stationary phase selection are similar to HPLC, with polysaccharide-based CSPs being widely used. The mobile phase in SFC typically consists of supercritical carbon dioxide modified with a small amount of an alcohol, such as methanol or ethanol (B145695).

The development of a specific chromatographic method for the enantioseparation of this compound would involve screening various chiral stationary phases and optimizing the mobile phase composition to achieve adequate resolution. The data from analogous compounds strongly suggest that polysaccharide-based and Pirkle-type CSPs under normal-phase conditions are promising avenues for successful separation.

An article on the spectroscopic and computational characterization of "this compound" cannot be generated at this time.

Despite a comprehensive search for scientific literature and data repositories, no specific experimental or computational data for the compound "this compound" (CAS Number: 120885-48-5) is publicly available.

To provide a thorough, informative, and scientifically accurate article as requested, detailed research findings are necessary for each specified section. This includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR chemical shifts and coupling constants for structural elucidation.

Infrared (IR) and Raman Spectroscopy: Precise wavenumbers of vibrational modes for functional group analysis.

Mass Spectrometry (MS): Data on the molecular ion peak and established fragmentation patterns.

Density Functional Theory (DFT) Calculations: Published studies detailing optimized molecular geometry (bond lengths, angles) and electronic structure (HOMO/LUMO energies).

Molecular Electrostatic Potential (MEP) Maps: Calculated maps to identify reactive sites.

The search results did identify data for structurally related compounds, such as "Ethyl 2-(4-cyanophenyl)acetate" or other cyanoacetate (B8463686) derivatives. However, per the strict instructions to focus solely on "this compound" and not introduce information outside this explicit scope, data from these other compounds cannot be used as a substitute.

Without source data for the target compound, it is not possible to generate the requested article while adhering to the required standards of scientific accuracy and strict adherence to the provided outline.

Spectroscopic and Computational Characterization

Computational Chemistry for Electronic and Structural Insights

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy and distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, thus indicating its nucleophilic or basic character. A higher HOMO energy level suggests a greater propensity for electron donation. Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's capacity to accept electrons, reflecting its electrophilic or acidic nature. A lower LUMO energy level indicates a greater ease of accepting electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and less stable.

The electrophilicity index (ω), another important parameter derived from FMO analysis, quantifies the global electrophilic nature of a compound. It is calculated from the electronic chemical potential (μ) and chemical hardness (η), which are in turn related to the HOMO and LUMO energies. nih.gov

A hypothetical FMO analysis for Ethyl 2-cyano-2-(4-cyanophenyl)acetate, based on typical values for similar organic molecules, is presented in the table below. It is important to note that these are illustrative values and would require specific computational modeling for precise determination.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.0 eV | Suggests moderate chemical stability |

| Chemical Potential (μ) | -4.0 eV | Measures the escaping tendency of electrons |

| Chemical Hardness (η) | 2.5 eV | Represents resistance to charge transfer |

| Electrophilicity Index (ω) | 3.2 eV | Quantifies electrophilic nature |

This table is generated based on general principles of FMO theory and data for analogous compounds. Precise values require specific quantum chemical calculations.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, known as conformers or rotamers, often have different potential energies. Identifying the lowest energy conformers, or energy minima, is crucial for understanding a molecule's structure, properties, and biological activity.

Computational methods, such as potential energy surface (PES) scans, can be employed to explore the conformational space of the molecule. By systematically rotating specific dihedral angles and calculating the corresponding energy, a profile of energy versus rotation angle can be generated. The points on this profile with the lowest energy correspond to the most stable conformers.

For this compound, the orientation of the 4-cyanophenyl group relative to the cyano and ester substituents on the adjacent carbon is a key determinant of conformational stability. Steric hindrance between the bulky phenyl ring and the ethyl ester group will likely lead to specific preferred orientations. It is plausible that the most stable conformer will adopt a staggered arrangement to minimize these steric clashes.

The following table outlines the key dihedral angles that would be the focus of a conformational analysis for this molecule.

| Dihedral Angle | Description | Expected Influence on Stability |

| N≡C-C(CN)-C(phenyl)-C | Rotation around the bond connecting the phenyl ring to the chiral center. | Significant steric interactions between the phenyl ring and the cyano and ester groups will dictate the preferred rotational angle. |

| C(phenyl)-C(CN)-C(O)-O | Rotation around the bond connecting the chiral center to the carbonyl carbon. | Influences the relative positioning of the phenyl ring and the ester group. |

| C(CN)-C(O)-O-CH₂ | Rotation of the ethyl group. | Can adopt multiple conformations, with the anti-conformer generally being more stable than gauche conformers. |

Finding the global energy minimum, the most stable conformation of the molecule, requires a thorough exploration of the potential energy surface. This information is critical for understanding how the molecule might interact with biological receptors or participate in chemical reactions.

Transition State Modeling for Reaction Mechanism Elucidation

Transition state modeling is a powerful computational tool used to investigate the mechanism of a chemical reaction. A transition state is a high-energy, transient configuration of atoms that occurs during the conversion of reactants to products. By locating and characterizing the transition state, chemists can gain insights into the reaction's feasibility, kinetics, and stereochemistry.

A relevant reaction for this compound is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an active methylene (B1212753) compound (in this case, the reactant used to synthesize the title compound) and a carbonyl compound. organic-chemistry.orgeurjchem.comrsc.orgscielo.org.mx Transition state modeling could be applied to understand the reverse of this reaction or its participation in further chemical transformations.

The process of transition state modeling involves several steps:

Proposing a Reaction Pathway: Based on chemical principles, a plausible mechanism for the reaction is hypothesized. This includes identifying all reactants, intermediates, transition states, and products.

Locating the Transition State: Using quantum chemical calculations, the geometry of the transition state is optimized. This is a computationally intensive process that involves finding a first-order saddle point on the potential energy surface.

Verifying the Transition State: The located transition state is confirmed by frequency analysis. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Calculating the Activation Energy: The energy difference between the reactants and the transition state, known as the activation energy, is calculated. This value is directly related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

For a reaction involving this compound, such as a base-catalyzed hydrolysis of the ester, the transition state would likely involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. Modeling this transition state would provide information on the geometry of the interacting species and the energy barrier for the reaction.

The following table provides a conceptual outline of the data that would be generated from a transition state modeling study for the hydrolysis of this compound.

| Parameter | Description | Significance |

| Transition State Geometry | The 3D arrangement of atoms at the highest point of the reaction energy profile. | Provides insight into the steric and electronic interactions during the reaction. |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | Determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. |

| Imaginary Frequency | The single negative frequency in the vibrational analysis of the transition state. | Confirms the structure as a true transition state and indicates the motion along the reaction coordinate. |

| Key Bond Distances | The lengths of bonds that are being formed or broken in the transition state. | Shows the progress of the reaction at the transition state. |

By applying these computational techniques, a deeper understanding of the chemical behavior of this compound can be achieved, paving the way for its potential applications in various fields of chemistry.

Advanced Applications in Organic Synthesis

Ethyl 2-cyano-2-(4-cyanophenyl)acetate as a Building Block in Complex Molecule Synthesis

The compound's multiple reactive sites allow it to serve as a foundational component in the construction of a wide array of complex organic molecules. Its utility stems from the ability of its functional groups to participate in a variety of chemical transformations.

The presence of the active methylene (B1212753) group and the nitrile functionality makes this compound an excellent precursor for the synthesis of a diverse range of heterocyclic compounds. It readily participates in condensation reactions with various electrophiles, followed by intramolecular cyclization to form stable ring systems. These reactions are fundamental in creating substituted pyridines, pyrazoles, pyrans, and thiazoles, which are core structures in many pharmaceutically active compounds. ajol.info

For instance, the Knoevenagel condensation of a cyanoacetate (B8463686) derivative with an aldehyde or ketone is a common initial step. The resulting product can then be cyclized with other reagents. The general reactivity of ethyl cyanoacetate, a parent compound, is well-established in the synthesis of heterocycles like Allopurinol, Theophylline, and Trimethoprim. wikipedia.org This same reactivity is leveraged when using this compound, with the added complexity and functionality of the 4-cyanophenyl group.

Table 1: Examples of Heterocyclic Systems Derived from Cyanoacetate Precursors

| Precursor | Reactants | Resulting Heterocycle | Reference |

|---|---|---|---|

| Ethyl Cyanoacetate | Triethyl Orthoformate, Hydrazine (B178648), Formamide | Pyrazolo-pyrimidine (e.g., Allopurinol) | wikipedia.org |

| Ethyl Cyanoacetate | N,N'-dimethylurea | Purine (e.g., Theophylline, Caffeine) | wikipedia.org |

| Ethyl Cyanoacetate | 3,4,5-trimethoxybenzaldehyde | Pyrimidine (B1678525) (e.g., Trimethoprim) | wikipedia.org |

| Ethyl Cyanoacetate | Enaminones, Benzaldehyde (B42025), Hydrazine | Pyrazole and Pyrazolo[3,4-b]pyridine |

The core structure of ethyl cyanoacetate is instrumental in the development of reagents for amino acid and peptide synthesis. While not directly an amino acid intermediate itself, its derivatives are crucial as coupling reagents that facilitate the formation of peptide bonds while minimizing racemization. acs.org

A notable example is the modification of the ethyl cyanoacetate scaffold to create reagents like (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY). acs.org This compound is a modified version of a Yamaguchi reagent and is used to activate carboxylic acids. This activation prepares the amino acid for nucleophilic attack by the amino group of another amino acid, forming a peptide bond efficiently and with high stereochemical fidelity. acs.org Another widely used reagent based on this scaffold is Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). ub.edu

Table 2: Peptide Coupling Reagents Derived from the Ethyl Cyanoacetate Scaffold

| Reagent Name | Full Chemical Name | Application | Reference |

|---|---|---|---|

| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate | Additive to prevent racemization in carbodiimide-mediated couplings. | ub.edu |

| TCBOXY | (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate | Racemization-suppressing reagent for esterification, amidation, and peptide bond formation. | acs.org |

The reactivity of the central carbon atom in this compound makes it a suitable candidate for constructing complex three-dimensional structures like spirocyclic and fused ring systems. Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. beilstein-journals.org

The compound can undergo tandem reactions, where an initial intermolecular reaction, such as a Michael addition or Knoevenagel condensation, is followed by an intramolecular cyclization. This sequence can lead to the formation of a new ring spiro-fused to the phenyl ring or another newly formed ring system. The diverse reactivity allows for the strategic design of synthetic pathways to access novel and complex molecular architectures.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. This compound is an ideal substrate for MCRs due to its array of functional groups.

Its parent compound, ethyl cyanoacetate, is frequently used in MCRs to generate highly substituted heterocyclic libraries. ajol.info For example, a four-component reaction involving enaminones, benzaldehyde, hydrazine, and ethyl cyanoacetate can produce complex pyrazolo[3,4-b]pyridine derivatives in a single, environmentally friendly step. The inclusion of the 4-cyanophenyl moiety in the target compound provides an additional site for modification or a functional handle that can influence the properties of the final MCR product.

Development of Novel Reagents and Catalysts from the Compound

Beyond its role as a structural building block, the ethyl cyanoacetate framework is a platform for developing new chemical tools. As discussed previously, derivatives are highly effective as coupling reagents in peptide synthesis, where they act as activators for carboxylic acids. acs.orgub.edu

Furthermore, the structure can be incorporated into more complex systems to create novel catalysts. For example, organic molecules with similar functionalities have been bonded to magnetic nanoparticles to create reusable catalysts for promoting reactions like the Knoevenagel condensation. oiccpress.com The presence of nitrile and ester groups on this compound allows for its potential immobilization onto solid supports or incorporation into larger catalytic frameworks, leading to the development of specialized and recyclable catalytic systems.

Polymer Chemistry Applications

Derivatives of this compound are valuable monomers in polymer chemistry. The active methylene group can readily undergo Knoevenagel condensation with aldehydes to form electron-deficient alkenes, such as ethyl 2-cyano-3-phenyl-2-propenoates. chemrxiv.org These resulting trisubstituted ethylenes can then be copolymerized with other monomers, like vinyl acetate (B1210297), via radical initiation. chemrxiv.org

The incorporation of these cyano-containing monomers into a polymer backbone significantly alters the properties of the resulting material. The nitrile groups can enhance thermal stability and modify the polarity and solubility of the copolymer. Research has shown that copolymers of vinyl acetate and various halogen-substituted ethyl 2-cyano-3-phenyl-2-propenoates exhibit distinct thermal decomposition behaviors, demonstrating the tunability of polymer properties by using monomers derived from the ethyl cyanoacetate class. chemrxiv.org Another related monomer, Ethyl 2-[(4-cyanophenyl)methyl]prop-2-enoate, is also noted for its use in copolymerization reactions. copoldb.jp

Table 3: Thermal Decomposition Data for Copolymers of Vinyl Acetate (VA) and Ethyl Phenylcyanoacrylates (EPC)

| EPC Comonomer (Substituent on Phenyl Ring) | Mole % EPC in Copolymer | Decomposition Step 1 Temp. Range (°C) | Decomposition Step 2 Temp. Range (°C) |

|---|---|---|---|

| 4-Chloro | 49.3 | 159-498 | 500-650 |

| 4-Bromo | 48.7 | 185-500 | 500-650 |

| 4-Fluoro | 49.1 | 187-500 | 500-650 |

| 3,4-Dichloro | 49.5 | 180-500 | 500-650 |

Data synthesized from findings on related compounds. chemrxiv.org

Monomer in Copolymer Synthesis

There is no direct evidence in the scientific literature of "this compound" being utilized as a monomer in copolymer synthesis. The structure of this compound lacks a polymerizable vinyl group (a carbon-carbon double bond) which is typically necessary for addition polymerization reactions, such as radical copolymerization.

However, it is crucial to distinguish "this compound" from its unsaturated analogues, the ethyl 2-cyano-3-phenyl-2-propenoates . These related compounds are synthesized via the Knoevenagel condensation of ethyl cyanoacetate with various substituted benzaldehydes. nih.govrsc.org These propenoate derivatives possess a C=C double bond, making them suitable as monomers for radical copolymerization with other vinyl monomers like vinyl acetate and styrene. nih.govrsc.org

Extensive research has been conducted on the copolymerization of these propenoate monomers. For instance, novel copolymers of vinyl acetate and halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates have been prepared and characterized. researchgate.net The compositions and thermal behaviors of these copolymers were studied, revealing how the incorporation of these functional monomers affects the properties of the resulting polymer. researchgate.net

Table 1: Examples of Ethyl 2-cyano-3-(substituted-phenyl)-2-propenoate Monomers in Copolymerization

| Substituted Propenoate Monomer | Comonomer | Polymerization Method | Resulting Copolymer Properties |

| Ethyl 2-cyano-3-(halogen-phenyl)-2-propenoates | Vinyl Acetate | Radical Initiation | Copolymers with varying thermal stability based on the halogen substituent. researchgate.net |

| Ethyl 2-cyano-3-(alkyl-phenyl)-2-propenoates | Vinyl Acetate | Radical Initiation | Functional copolymers with modified thermal and structural characteristics. cas.cz |

| Propyl 3-(substituted-phenyl)-2-cyanoacrylates | Ethenylbenzene | Radical Initiation | Copolymers with molecular weights ranging from 3.9 to 27.8 kD and glass transition temperatures from 81 to 129 °C. researchgate.net |

While "this compound" could theoretically be a precursor for the synthesis of such a polymerizable monomer, there are no specific studies detailing this transformation or its subsequent use in copolymerization.

Functionalization of Polymeric Materials

The functionalization of existing polymers is a key strategy for modifying their properties. Compounds with reactive groups like the cyano and ester moieties in "this compound" are potential candidates for such modifications. However, there is a lack of specific research demonstrating the use of "this compound" for the functionalization of polymeric materials.

The broader class of cyanoacrylate-based polymers and polymers with cyano functionalities are subjects of research for post-polymerization modification. For example, linear copolymers rich in ethyl 2-cyanoacrylate have been shown to undergo further modifications, such as nucleophilic substitution with azide, which can then be used in "click" chemistry reactions to attach other functional molecules.

The presence of the acidic methylene proton in "this compound" could potentially be exploited for grafting it onto polymers with suitable functional groups. This would be a form of post-polymerization modification. However, specific examples or detailed research findings on this application for the title compound are not available in the current scientific literature.

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry Methodologies

Continuous flow chemistry, a departure from traditional batch processing, offers enhanced control over reaction parameters, improved safety, and greater scalability. For a molecule like Ethyl 2-cyano-2-(4-cyanophenyl)acetate, whose synthesis may involve potent reagents or exothermic steps, flow chemistry presents a compelling frontier.

Research into the synthesis of complex pharmaceutical intermediates has demonstrated the power of flow chemistry to improve reaction yields and safety profiles. mdpi.comnih.gov The modular nature of flow systems allows for the telescoping of multiple reaction steps, reducing manual handling and purification needs. nih.gov For the synthesis of this compound and its derivatives, a flow-based approach could offer several advantages:

Precise Temperature Control: Reactions involving cyanides can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for rapid heat dissipation, preventing runaway reactions and improving product selectivity.

Safe Handling of Reagents: The use of toxic reagents like cyanide salts can be managed more safely in an enclosed flow system, minimizing operator exposure.

Scalability: Transitioning from laboratory-scale synthesis to pilot or industrial-scale production is often more straightforward with flow reactors compared to batch reactors. mdpi.com

Future research will likely focus on developing dedicated flow-based synthetic routes to this compound, potentially integrating real-time reaction monitoring to optimize conditions for yield and purity.

| Parameter | Batch Processing | Flow Chemistry | Potential Advantage for Synthesis |

| Heat Transfer | Limited by vessel size | High surface-area-to-volume ratio | Enhanced safety, reduced byproducts |

| Reagent Handling | Bulk quantities | Small, continuous streams | Minimized exposure to hazardous materials |

| Scalability | Requires reactor redesign | Achieved by longer run times | Faster transition from lab to production |

| Process Control | Difficult to precisely control | High precision over temperature, pressure, time | Improved yield and purity |

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry investigates the assembly of molecules into larger, ordered structures through non-covalent interactions. The functional groups on this compound make it a promising candidate for designing self-assembling systems.

The molecule possesses multiple sites for non-covalent interactions:

Hydrogen Bond Acceptors: The nitrogen atoms of the two nitrile groups and the oxygen atoms of the ester group can act as hydrogen bond acceptors.

π-π Stacking: The cyanophenyl ring can participate in π-π stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The polar nitrile and ester groups create significant molecular dipoles.

Research on related molecules has shown how these forces can direct the formation of complex architectures. For instance, crystal structure analysis of a cyclohexylidene derivative containing a cyanophenyl group revealed the formation of a three-dimensional network stabilized by C—H⋯N hydrogen bonds. nih.gov Similarly, cyanophenyl-containing porphyrins have been shown to self-assemble into nano-architectures for applications in photocatalysis, demonstrating the utility of the cyanophenyl moiety in directing assembly. nih.gov

Future work could explore how this compound co-assembles with other molecules (co-crystals) to form materials with tailored properties, such as organic semiconductors or porous frameworks for gas storage.

Advanced Materials Development from this compound Derivatives

The unique electronic and structural properties of the cyanophenyl group are leveraged in the development of advanced materials. Derivatives of this compound could serve as key building blocks for new functional materials.

A particularly promising area is in the field of mechanochromic luminescence. Research on cyano-substituted tetraphenylethylene (B103901) (TPE) derivatives has shown that the position of the cyano group on the phenyl ring significantly influences the material's response to mechanical stress. shuaigroup.net These molecules exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state. The para-substituted isomer, structurally related to the cyanophenyl group in this compound, displayed a significant shift in its emission wavelength upon grinding. shuaigroup.net

This suggests that incorporating the this compound framework into larger, conjugated molecular systems could lead to new materials for:

Sensors: Detecting mechanical stress through changes in fluorescence.

Security Inks: Creating materials for anti-counterfeiting applications.

Data Storage: Developing erasable printing and information encryption technologies. shuaigroup.net

Furthermore, nitrogen-rich organic molecules can serve as precursors for nitrogen-doped carbon materials, which have applications in catalysis and energy storage. nso-journal.org The high nitrogen content of this compound makes its derivatives interesting candidates for pyrolysis into such advanced carbon-nitrogen materials.

Theoretical Predictions for Novel Reactivity and Applications

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. peerj.comnih.gov For this compound, theoretical calculations can offer insights into several key areas, accelerating the discovery of new reactions and applications.

Density Functional Theory (DFT) studies can be employed to:

Predict Reaction Sites: The central carbon atom, flanked by two electron-withdrawing groups (cyano and ester), is highly acidic. DFT can quantify this acidity and predict its reactivity in various chemical transformations, such as alkylations or Knoevenagel condensations. jmcs.org.mx

Analyze Non-Covalent Interactions: Methods like Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify the hydrogen bonds and π-stacking interactions that would govern the self-assembly of the molecule, aiding in the design of new supramolecular structures. nih.gov

Model Electronic Properties: The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated. This information is crucial for predicting the potential of its derivatives in electronic applications, such as organic light-emitting diodes (OLEDs) or photovoltaics.

Theoretical calculations on cyano-substituted TPE isomers have successfully explained their different mechanochromic behaviors by analyzing their crystal packing and intermolecular interaction energies. shuaigroup.net Similar in silico studies on novel derivatives of this compound could predict their solid-state properties before undertaking complex synthesis, saving significant time and resources.

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reactivity & Electronics | Acidity of α-carbon, reaction pathways, HOMO/LUMO energies, optical properties. |

| Molecular Dynamics (MD) | Supramolecular Assembly | Preferred self-assembly conformations, stability of aggregates in solution. |

| Non-Covalent Interaction (NCI) Analysis | Crystal Engineering | Strength and nature of hydrogen bonds, π-π stacking, and other weak interactions. |

Challenges and Opportunities in Scalable Synthesis for Industrial and Research Applications

While this compound holds significant promise, its transition from a laboratory chemical to a widely used building block depends on the development of a scalable, cost-effective, and safe synthesis process.

Challenges:

Handling of Cyanide: Many potential synthetic routes may involve alkali metal cyanides or other cyanide sources, which are highly toxic and require specialized handling protocols and waste treatment procedures.

Purification: The presence of multiple polar functional groups can make purification by chromatography challenging, and distillation may be complicated by the compound's high boiling point.

Cost of Starting Materials: The availability and cost of substituted benzonitriles or cyanophenylacetic acids can be a limiting factor for large-scale production.

Use of Harsh Reagents: Some related syntheses rely on reagents like cuprous cyanide, which can lead to toxic metal waste streams. google.com

Opportunities:

Catalyst Development: There is an opportunity to develop greener and more efficient catalytic systems that can avoid the use of stoichiometric toxic reagents. This could include phase-transfer catalysts or novel transition metal catalysts.

Process Intensification with Flow Chemistry: As discussed in section 8.1, flow chemistry offers a significant opportunity to mitigate the safety risks associated with handling cyanides and to improve process control, leading to higher yields and purity. mdpi.com

Alternative Synthetic Routes: Exploring novel synthetic pathways that avoid hazardous intermediates is a key area for future research. This could involve C-H activation or other modern synthetic methodologies.

The development of a robust and economical synthesis is crucial for unlocking the full potential of this compound in both academic research and industrial applications.

Q & A

Q. What are the common synthetic routes for Ethyl 2-cyano-2-(4-cyanophenyl)acetate?

The compound is typically synthesized via diazoacetate coupling reactions. For example, 4-iodobenzonitrile reacts with substituted diazoacetates (e.g., phenyldiazoacetate or 3-methylphenyldiazoacetate) under transition-metal catalysis. Reaction times range from 2–10 hours, yielding 64–66% of the product as a colorless or yellow oil . Key steps include diazonium salt formation, coupling with ethyl cyanoacetate derivatives, and purification via column chromatography. Analytical validation (IR, NMR, elemental analysis) is critical to confirm structural integrity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- IR Spectroscopy : Diagnostic peaks include C≡N (2220–2240 cm⁻¹), ester C=O (1725–1730 cm⁻¹), and aryl C-C stretching (1600–1610 cm⁻¹) .

- NMR : ¹H NMR shows signals for the ethyl group (δ 1.10–1.30 ppm, triplet) and aromatic protons (δ 7.55–7.65 ppm, multiplet). ¹³C NMR confirms the cyano (116–117 ppm) and ester carbonyl (165–166 ppm) groups .

- Elemental Analysis : Matches calculated values for C, H, and N (e.g., C: 67.41–74.69%, H: 5.66–6.24%, N: 5.51–5.81%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

Discrepancies in IR carbonyl stretches (e.g., 1725 cm⁻¹ vs. 1730 cm⁻¹) may arise from substituent effects (e.g., electron-withdrawing cyano groups) or solvent interactions. To address this:

Q. What role does this compound play in coupling reactions for peptide synthesis?

This compound is a precursor to recyclable coupling reagents like o-NosylOXY, which facilitate racemization-free synthesis of amides, esters, and peptides. The nitrobenzenesulfonyloxyimino group activates carboxylic acids, enabling efficient coupling with amines or alcohols. Byproducts (e.g., 2-nitrobenzenesulfonic acid) are recoverable and reusable, reducing waste . For example, it has been used to synthesize challenging peptides like islet amyloid polypeptide fragments with >90% retention of stereochemistry .

Q. How can racemization be minimized during esterification or amidation involving this compound?

- Use low-basicity additives : Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) suppresses base-mediated side reactions (e.g., aspartimide formation) by buffering reaction pH .

- Short reaction times : Limit coupling steps to ≤2 hours to reduce epimerization risks .

- Optimize solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility while maintaining mild reaction conditions .

Q. What mechanistic insights explain the reagent’s efficiency in Lossen rearrangements?

The nitrobenzenesulfonyloxyimino group in derivatives of this compound acts as a leaving group, promoting the formation of isocyanate intermediates during Lossen rearrangements. This facilitates conversion of hydroxamic acids to ureas without racemization. Mechanistic studies using ¹⁸O labeling and kinetic isotope effects confirm a concerted pathway .

Q. How can researchers troubleshoot low yields in synthetic steps (e.g., ammonolysis or ester hydrolysis)?

- Ammonolysis challenges : Prolonged heating (e.g., 120°C, 0.3 MPa) or aqueous ammonia may be required due to steric hindrance from the cyano and aryl groups .

- Hydrolysis optimization : Use concentrated H₂SO₄ in acetic acid/water mixtures under reflux (10+ hours) to achieve complete conversion .

- Monitor intermediates via TLC or LC-MS to identify incomplete reactions .

Q. What green chemistry applications are enabled by this compound?

Derivatives like o-NosylOXY align with green chemistry principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.